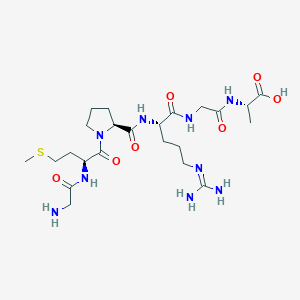
Gmprga
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GMPRGA is a derivative of Spbeta phages, which identifies spAimR within the bacterial cytosol to trigger lysogeny . This compound has a molecular weight of 587.69 and a molecular formula of C23H41N9O7S . It is primarily used in scientific research to study bacterial lysogeny and related processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GMPRGA is synthesized from Spbeta phages. The synthetic route involves the identification and isolation of spAimR within the bacterial cytosol . The compound is then purified and stored under specific conditions to maintain its stability. The powder form of this compound should be kept at -20°C for up to three years, while in solvent, it should be stored at -80°C for up to one year .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes using bacterial cultures infected with Spbeta phages. The phages are harvested, and the this compound is extracted and purified using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
GMPRGA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Applications De Recherche Scientifique
GMPRGA has a wide range of applications in scientific research, including:
Mécanisme D'action
GMPRGA exerts its effects by identifying and binding to spAimR within the bacterial cytosol. This interaction triggers lysogeny, a process where the phage integrates into the bacterial genome and remains dormant until certain conditions trigger its activation . The molecular targets involved in this process include spAimR and other related proteins within the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to GMPRGA include:
Gallium compounds: These compounds, like gallium nitrate and gallium oxide, have similar applications in scientific research and industry.
Other phage-derived peptides: Compounds like AimP, which also play a role in bacterial lysogeny, are similar to this compound in terms of their mechanism of action.
Uniqueness
This compound is unique due to its specific interaction with spAimR and its role in triggering lysogeny in bacterial cells. This makes it a valuable tool for studying bacterial-phage interactions and developing antibacterial therapies .
Propriétés
Formule moléculaire |
C23H41N9O7S |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
UEXOULUZVZYKES-VGWMRTNUSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN |
SMILES canonique |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



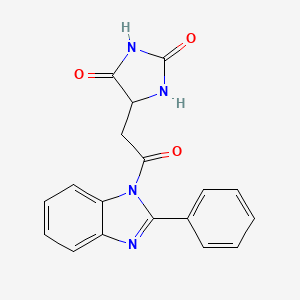
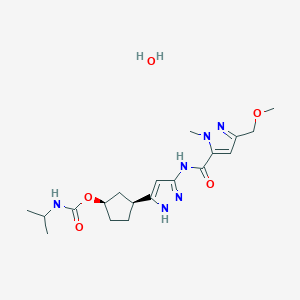
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

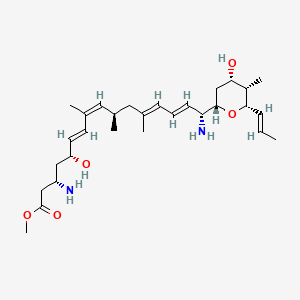

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
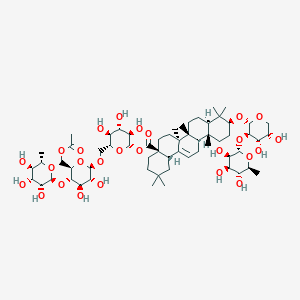

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
